molecular formula C10H10N2O B11914662 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole

7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole

Cat. No.: B11914662
M. Wt: 174.20 g/mol
InChI Key: CCUPXSHSNMLECT-UHFFFAOYSA-N
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Description

7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and other medicinal properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the thermal 6π-electrocyclization of dialkenyl pyrazoles followed by oxidation . The reaction conditions often require the presence of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole involves its interaction with specific molecular targets and pathways. For example, indazole derivatives have been shown to inhibit enzymes like cyclo-oxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other proteins and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole include other indazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole

InChI

InChI=1S/C10H10N2O/c1-6-4-8-9(13-6)3-2-7-5-11-12-10(7)8/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

CCUPXSHSNMLECT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)CCC3=C2NN=C3

Origin of Product

United States

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